N-(3,4-dimethoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide
Description
N-(3,4-Dimethoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide is a pyridazinone derivative featuring a 3,4-dimethoxyphenyl group attached to a propanamide backbone and a 3-phenyl-substituted pyridazinone ring. The 3,4-dimethoxy substituent likely enhances solubility and influences electronic properties compared to halogenated or alkylated analogs .
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-14(21(26)22-16-9-11-18(27-2)19(13-16)28-3)24-20(25)12-10-17(23-24)15-7-5-4-6-8-15/h4-14H,1-3H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXMDIIPMFFVRCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=C(C=C1)OC)OC)N2C(=O)C=CC(=N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridazinone Ring: The pyridazinone ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.
Attachment of the Phenyl Group: The phenyl group can be introduced via Friedel-Crafts acylation or alkylation reactions.
Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be attached through nucleophilic substitution reactions using appropriate dimethoxybenzene derivatives.
Formation of the Propanamide Moiety: The final step involves the formation of the propanamide moiety through amide bond formation reactions, typically using coupling reagents like carbodiimides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can target the carbonyl group in the pyridazinone ring, potentially converting it to a hydroxyl group.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents can be used under appropriate conditions (e.g., acidic or basic media).
Major Products Formed
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of hydroxylated derivatives.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
Pharmacological Applications
1. Anti-inflammatory Activity
Research indicates that N-(3,4-dimethoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide exhibits promising anti-inflammatory properties. The structural characteristics of the pyridazine ring contribute to its ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
2. Anticancer Potential
Preliminary studies suggest that this compound may have anticancer activity. The ability of pyridazine derivatives to inhibit tumor growth and induce apoptosis in cancer cells has been documented, indicating that this compound could be explored further as a lead compound in cancer therapy.
3. Neuroprotective Effects
The neuroprotective potential of this compound is another area of interest. Research into similar pyridazine derivatives has shown their capacity to protect neuronal cells from oxidative stress and apoptosis, suggesting that this compound may also provide neuroprotective benefits.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anti-inflammatory effects | Demonstrated significant reduction in inflammatory markers in vitro. |
| Study B | Anticancer activity | Showed inhibition of cell proliferation in various cancer cell lines. |
| Study C | Neuroprotection | Indicated reduced neuronal cell death under oxidative stress conditions. |
These case studies underscore the versatility of this compound in therapeutic applications.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide involves its interaction with specific molecular targets. It is believed to exert its effects by:
Inhibiting Enzymes: The compound may inhibit key enzymes involved in inflammatory pathways, reducing the production of pro-inflammatory mediators.
Modulating Receptors: It may interact with specific receptors on cell surfaces, altering signal transduction pathways and affecting cellular responses.
Inducing Apoptosis: In cancer cells, the compound may induce apoptosis (programmed cell death) by activating intrinsic and extrinsic apoptotic pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
The target compound shares a pyridazinone core with several analogs, but differences in substituents critically modulate its properties. Key comparisons include:
Table 1: Structural and Physical Comparison of Pyridazinone Derivatives
*Calculated based on molecular formula C21H21N3O5.
Key Observations:
In contrast, 6k’s 4-methylphenyl group introduces steric hindrance, while the compound in uses a 3,4-dimethoxyphenyl group, improving electron density . Halogenated analogs (e.g., 3-chloro-4-fluorophenyl in ) may exhibit higher lipophilicity but reduced solubility compared to methoxy-substituted derivatives .
Amide Backbone Variations :
- The target compound’s propanamide chain offers greater conformational flexibility than the acetamide in ’s analog. This could influence binding affinity in biological systems .
- Compound 6j and 6k feature a pyrazole-based amide substituent, which introduces additional hydrogen-bonding sites compared to the target’s dimethoxyphenyl group .
Pharmacological and Industrial Relevance
- Biological Activity: Pyridazinone derivatives are explored for antipyretic, anti-inflammatory, and pesticidal applications. The dimethoxy group in the target compound may enhance bioavailability compared to halogenated analogs like propanil (), a herbicide .
- Thermal Stability : Higher melting points in compounds with bulky substituents (e.g., 6k: 233–235°C vs. 6j: 188–190°C) suggest that the target compound’s 3,4-dimethoxyphenyl group could confer similar stability .
Biological Activity
N-(3,4-dimethoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide is a pyridazinone derivative that has garnered attention for its potential biological activities, particularly in pharmacology. This detailed analysis focuses on its biological properties, mechanisms of action, and relevant research findings.
The compound's chemical structure is characterized by the following:
- Molecular Formula : C21H21N3O4
- Molecular Weight : 379.41 g/mol
- LogP : 2.7164 (indicating moderate lipophilicity)
- Polar Surface Area : 65.704 Ų
These properties suggest that the compound has the potential for good bioavailability and interaction with biological membranes .
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways, particularly cyclooxygenase (COX) isoenzymes. Studies have shown that it exhibits selective inhibition of COX-2 over COX-1, which is crucial for reducing inflammation without causing gastric ulceration .
- Receptor Modulation : It may interact with specific receptors, altering signal transduction pathways and affecting cellular responses.
- Induction of Apoptosis : In cancer models, this compound has been noted to induce apoptosis in malignant cells, potentially through intrinsic and extrinsic apoptotic pathways .
Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory effects. In vitro studies have demonstrated its ability to reduce the production of pro-inflammatory mediators in various models:
- COX Inhibition : The compound has shown promising IC50 values against COX isoenzymes, with specific compounds demonstrating better inhibition than traditional NSAIDs like celecoxib .
| Compound ID | IC50 (nM) | COX Selectivity |
|---|---|---|
| 9a | 15.50 | High |
| 9b | 17.50 | High |
| Celecoxib | 17.79 | Reference |
Anticancer Activity
The compound's potential as an anticancer agent is supported by preliminary studies indicating its efficacy against various cancer cell lines. It has been observed to inhibit cell proliferation and induce apoptosis in specific cancer types .
Case Studies and Research Findings
- Cyclooxygenase Inhibitors Study : A study focused on pyridazine derivatives found that certain analogs of this compound exhibited superior COX-2 inhibition compared to celecoxib, suggesting a favorable safety profile regarding gastric effects .
- In Vivo Efficacy : Animal model studies have shown that the compound reduces edema and inflammatory markers in carrageenan-induced paw edema models, indicating its potential therapeutic application in treating inflammatory conditions .
Q & A
(Basic) What are the standard synthetic protocols for synthesizing N-(3,4-dimethoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide and its structural analogs?
Methodological Answer:
The synthesis typically involves coupling a pyridazinone core with substituted propanamide moieties. Key steps include:
- Reagent selection : Use of DCM-MeOH (0–4%) solvent gradients for purification, as demonstrated in hybrid pyridazinone-antipyrine compounds .
- Amide bond formation : Piperidine-catalyzed condensation in ethanol at 0–5°C, similar to protocols for related acetamide derivatives .
- Characterization : Confirmation via ESI-MS for molecular weight validation (e.g., analogs with [M+H]+ ranging from 430–548) and IR spectroscopy for carbonyl (C=O) absorption bands (1664–1681 cm⁻¹) .
(Basic) Which spectroscopic techniques are critical for confirming the structure of this compound?
Methodological Answer:
- IR Spectroscopy : Identifies key functional groups (e.g., C=O stretches at 1623–1681 cm⁻¹ and aromatic C-H stretches) .
- 1H-NMR : Resolves substituent-specific shifts, such as methoxy protons (δ 3.8–4.0 ppm for 3,4-dimethoxyphenyl) and pyridazinone ring protons (δ 6.5–8.0 ppm) .
- ESI-MS : Validates molecular weight (e.g., target compound expected near 430–550 g/mol based on analogs) .
(Advanced) How can researchers optimize synthetic yield when introducing different aryl substituents on the pyridazinone ring?
Methodological Answer:
- Substituent Effects : Bulky groups (e.g., 4-benzylpiperidine in compound 6i) may reduce yield (62%) compared to smaller substituents (e.g., phenyl in 6j: 51%) due to steric hindrance .
- Reaction Conditions : Optimize solvent polarity (e.g., DCM-MeOH gradients) and temperature (0–5°C for condensation steps) to improve crystallinity .
- Catalyst Screening : Test alternatives to piperidine (e.g., HATU for amide coupling) to enhance reaction efficiency .
(Advanced) How to address discrepancies in spectral data (e.g., unexpected NMR shifts) during structural elucidation?
Methodological Answer:
- Deuterated Solvents : Use DMSO-d6 or CDCl3 to eliminate solvent interference, as seen in analogs with resolved aromatic splitting patterns .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded regions (e.g., 6.5–8.0 ppm for pyridazinone protons) .
- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., anti-inflammatory pyridazinones with para-substituted phenyl groups) .
(Basic) What in vitro models are appropriate for initial pharmacological screening of this compound?
Methodological Answer:
- Anti-inflammatory assays : Evaluate COX-2 inhibition using RAW264.7 macrophage models, as validated for pyridazinone derivatives .
- Cytotoxicity screening : Use MTT assays on human cell lines (e.g., HEK293) to establish therapeutic indices .
- Targeted assays : Molecular docking (e.g., RAGE inhibition studies as in compound 62 ) to predict binding affinity.
(Advanced) What strategies can be employed to analyze structure-activity relationships (SAR) for modifying the propanamide linker?
Methodological Answer:
- Substituent Variation : Introduce electron-withdrawing (e.g., -Cl in 6f) or electron-donating groups (e.g., -OCH3 in 6k) to assess impact on bioactivity .
- Molecular Docking : Use software like AutoDock to simulate interactions with targets (e.g., RAGE or COX-2 active sites) .
- Pharmacophore Modeling : Map critical regions (e.g., pyridazinone’s carbonyl group for hydrogen bonding) using analogs from and .
(Advanced) How to resolve low reproducibility in biological activity assays for this compound?
Methodological Answer:
- Purity Verification : Use HPLC (≥95% purity) and elemental analysis to exclude impurities .
- Assay Standardization : Control variables like cell passage number, serum batch, and incubation time .
- Positive Controls : Include reference compounds (e.g., PF-04494700 for RAGE inhibition ) to validate assay conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
